molecular formula C18H19N5O2S2 B6529084 3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine CAS No. 946238-55-7

3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine

Cat. No.: B6529084
CAS No.: 946238-55-7
M. Wt: 401.5 g/mol
InChI Key: MXKYYIHLEBZZKC-UHFFFAOYSA-N
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Description

3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a piperazine ring and a pyridine ring. The compound also contains a sulfonyl group attached to a thiophene ring. This unique structure endows the compound with significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, especially on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing mood and behavior. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine stands out due to its unique combination of a pyridazine core with piperazine, pyridine, and thiophene rings

Properties

IUPAC Name

3-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-14-4-7-18(26-14)27(24,25)23-11-9-22(10-12-23)17-6-5-16(20-21-17)15-3-2-8-19-13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKYYIHLEBZZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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